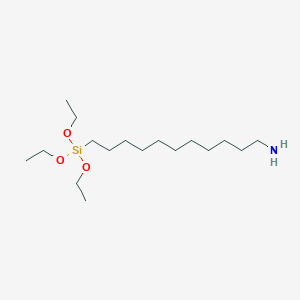

11-Aminoundecyltriethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

11-triethoxysilylundecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H39NO3Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWZCJFZJCOBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCCN)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H39NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596730 | |

| Record name | 11-(Triethoxysilyl)undecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116821-45-5 | |

| Record name | 11-(Triethoxysilyl)undecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

11-Aminoundecyltriethoxysilane fundamental chemical properties

An In-depth Technical Guide on the Core Fundamental Chemical Properties of 11-Aminoundecyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile organosilane coupling agent of significant interest in materials science, nanotechnology, and drug development.[1] Its bifunctional nature, featuring a terminal primary amine and a hydrolyzable triethoxysilyl group separated by a long undecyl (11-carbon) spacer chain, enables the formation of stable covalent bonds with both inorganic substrates and organic molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and key applications, with a focus on data and protocols relevant to scientific research.

The structure of this compound consists of a silicon atom bonded to three ethoxy groups and a long undecyl chain, which is terminated by a primary amine group.[2] The triethoxysilyl moiety serves as the reactive anchor to inorganic surfaces, while the amino group provides a site for further functionalization.[1][2]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (11-aminoundecyl)triethoxysilane[3][4] |

| CAS Number | 116821-45-5[2][3][4] |

| Molecular Formula | C₁₇H₃₉NO₃Si[2][3][4] |

| Molecular Weight | 333.59 g/mol [5] |

| InChI Key | LPWZCJFZJCOBHO-UHFFFAOYSA-N[3][4] |

| SMILES | CCO--INVALID-LINK--(OCC)OCC[2][3][4] |

| Synonyms | 11-(Triethoxysilyl)undecan-1-amine, 1-Undecanamine, 11-(triethoxysilyl)-[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Clear, colorless to straw-colored liquid[3][5] |

| Odor | Amine, Ammonia-like[5] |

| Boiling Point | 128 - 132 °C @ 1 mm Hg[5] |

| Melting Point | < 0 °C (Freezing Point)[5] |

| Density | 0.895 g/cm³[5] |

| Refractive Index | 1.4340 - 1.4420 @ 20°C[3] |

| Solubility | Reacts with water. Soluble in many organic solvents.[5][6] |

| Flash Point | > 110 °C[5] |

| Vapor Pressure | < 0.01 mm Hg @ 20°C[5] |

Reactivity and Stability

This compound is a moisture-sensitive compound.[7] Its reactivity is primarily governed by the hydrolysis of the triethoxysilyl group and the nucleophilic nature of the terminal amino group.

Hydrolysis and Condensation: The cornerstone of its utility as a surface modifier lies in the reactivity of its triethoxysilyl group. In the presence of water, the ethoxy groups (-OCH₂CH₃) hydrolyze to form reactive silanol groups (-OH).[2] These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., glass, silicon, metal oxides) to form stable covalent siloxane (Si-O-Substrate) bonds.[1] They can also condense with each other to form a cross-linked polysiloxane network on the surface.[1] The terminal amino group can act as an internal base catalyst for this process.[8]

Stability: The compound is stable when stored in sealed containers, protected from moisture.[5] It is incompatible with acids, alcohols, and oxidizing agents.[5] Hazardous decomposition products upon exposure to heat or flame include ethanol and organic acid vapors.[5]

Experimental Protocols

A critical application of this compound is the formation of self-assembled monolayers (SAMs) on various substrates. This process, known as silanization, transforms a hydrophilic surface into a functionalized surface with terminal amine groups.[9]

Protocol for Surface Silanization of Silicon Oxide Substrates

This protocol outlines the steps for creating a high-quality amine-terminated surface.

1. Substrate Cleaning and Activation:

-

Clean the silicon wafer or glass slide by sonicating in acetone and then deionized water for 15 minutes each.[10]

-

To create a high density of surface hydroxyl groups, immerse the substrate in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). [10]

-

Rinse the substrate thoroughly with deionized water and dry under a stream of high-purity nitrogen gas.[10]

2. Silane Deposition (Solution Phase):

-

Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene. Anhydrous conditions are crucial to prevent premature polymerization of the silane in solution.[10]

-

Immerse the cleaned and dried substrates in the silane solution.[10]

-

Allow the deposition to proceed for 1-2 hours at room temperature under a dry nitrogen atmosphere.[11]

-

After incubation, remove the substrates and rinse them thoroughly with the anhydrous solvent to remove any non-covalently bound silane.[10]

3. Curing:

-

Bake the silanized substrates in an oven at 110-120 °C for 30-60 minutes.[10][11] This step promotes the formation of stable covalent bonds with the surface and cross-linking between adjacent silane molecules.[10]

4. Characterization:

-

The resulting amine-terminated surface can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and ellipsometry to confirm the presence and quality of the monolayer.[10][11]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for researchers, particularly in the life sciences.

-

Bifunctional Linker: The long, flexible undecyl chain provides spatial separation between the surface and any attached molecule, which can reduce steric hindrance and improve the accessibility of the immobilized species.[1]

-

Nanoparticle Functionalization: It is extensively used to modify the surface of nanoparticles (e.g., silica, gold, iron oxide) to enhance their stability in biological media and to conjugate drugs, targeting ligands, or imaging agents for applications in drug delivery and diagnostics.[1]

-

Surface Chemistry: It enables the creation of well-defined, amine-terminated self-assembled monolayers (SAMs).[1] These surfaces are used to study cell adhesion, protein adsorption, and other interfacial phenomena.[1] The terminal amine groups provide a reactive handle for the covalent immobilization of biomolecules.[10]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and the general workflow for surface modification using this compound.

Caption: Reaction pathway for surface functionalization.

Caption: General experimental workflow for surface silanization.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 116821-45-5: this compound [cymitquimica.com]

- 3. This compound, 90+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 90+% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. gelest.com [gelest.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound, 90+% | Fisher Scientific [fishersci.ca]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

11-Aminoundecyltriethoxysilane hydrolysis and condensation mechanism

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of 11-Aminoundecyltriethoxysilane

Introduction

This compound is a bifunctional organosilane coupling agent of significant interest in materials science, nanotechnology, and drug development. Its molecular structure is characterized by a long undecyl (11-carbon) spacer chain, which separates a terminal primary amine group from a hydrolyzable triethoxysilyl head group.[1] This unique architecture allows it to form robust covalent bonds with inorganic substrates while presenting a reactive amine functionality for the subsequent immobilization of biomolecules, such as drugs, proteins, or DNA.[2] The formation of stable, well-ordered self-assembled monolayers (SAMs) from this molecule is governed by a two-stage process: hydrolysis and condensation.[3] Understanding and controlling these core mechanisms are critical for the successful surface modification of materials like silica, glass, and metal oxides, which is fundamental to advanced drug delivery systems and biomedical device engineering.[3][4]

This technical guide provides a comprehensive examination of the hydrolysis and condensation mechanisms of this compound, detailing the reaction pathways, influencing kinetic factors, relevant quantitative data, and established experimental protocols for surface functionalization and analysis.

The Core Reaction Mechanism: From Monomer to Network

The transformation of this compound from a soluble monomer to a covalently-bound, cross-linked surface layer occurs in two principal, and often simultaneous, stages.

Hydrolysis

Hydrolysis is the initial, and frequently rate-limiting, step in the silanization process.[4] In this stage, the three ethoxy groups (-OC2H5) of the silane molecule react with water in a series of nucleophilic substitution reactions to form reactive silanol groups (-OH). This reaction produces ethanol as a byproduct.[5]

The hydrolysis proceeds stepwise:

-

Step 1: R-Si(OC₂H₅)₃ + H₂O → R-Si(OC₂H₅)₂(OH) + C₂H₅OH

-

Step 2: R-Si(OC₂H₅)₂(OH) + H₂O → R-Si(OC₂H₅)(OH)₂ + C₂H₅OH

-

Step 3: R-Si(OC₂H₅)(OH)₂ + H₂O → R-Si(OH)₃ + C₂H₅OH (Where R = -(CH₂)₁₁NH₂)

The reaction is catalyzed by both acids and bases.[4][6] For aminosilanes like this compound, the terminal amino group can function as an internal base catalyst, accelerating the hydrolysis process.[4][7]

Condensation

Following hydrolysis, the highly reactive silanol intermediates undergo condensation to form stable siloxane bonds (Si-O-Si).[4] This process occurs via two primary pathways:

-

Condensation with the Substrate: Silanol groups react with hydroxyl groups (-OH) present on the surface of an inorganic substrate (e.g., silica, glass) to form stable, covalent Si-O-Substrate bonds.[8]

-

Self-Condensation: Adjacent hydrolyzed silane molecules react with each other, forming a cross-linked polysiloxane network on the surface.[3][8] This cross-linking enhances the stability and durability of the resulting monolayer.[2]

These condensation reactions can proceed through two mechanisms: a water-producing condensation between two silanol groups or an alcohol-producing condensation between a silanol and a residual ethoxy group.[4] Initially, this leads to the formation of dimers and oligomers in solution, which then adsorb onto the substrate and continue to cross-link.[4]

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation, which dictate the final structure and quality of the silane layer, are highly dependent on several experimental parameters.

| Factor | Effect on Hydrolysis & Condensation | Rationale & Notes |

| pH | Catalyzed by both acid and base; slowest rate near neutral pH (≈7).[4][6] | Acidic conditions (pH 4-5) promote hydrolysis while minimizing premature self-condensation in solution.[2][9] The amino group makes the solution basic (pH 10-11), which accelerates condensation.[4] |

| Water Concentration | Water is a critical reactant for hydrolysis.[4] | The molar ratio of water to silane is crucial. Insufficient water leads to incomplete hydrolysis. Excess water drives hydrolysis but can cause uncontrolled polymerization in the solution.[4] |

| Solvent | The choice of solvent influences silane solubility and reaction control. | Anhydrous organic solvents (e.g., toluene, ethanol) are typically used to prevent premature reactions before deposition on the substrate.[8][10][11] Using ethanol for ethoxysilanes is recommended.[9] |

| Temperature | Increased temperature accelerates the rates of both hydrolysis and condensation.[4][6] | A post-deposition curing step (110-120 °C) is often employed to drive the condensation reactions to completion, forming a stable, covalently bonded network.[8][10] |

| Silane Concentration | Higher concentrations lead to faster reaction rates.[6] | For SAM formation, low concentrations (e.g., 1-5% v/v) are used to prevent the formation of thick, disorganized multilayers.[10] |

Quantitative Data Summary

While specific kinetic rate constants for this compound are not widely published, data from analogous systems and characterization of the resulting SAMs provide valuable quantitative insights.

Table 1: Typical Parameters for SAM Formation

| Parameter | Value / Condition | Notes |

|---|---|---|

| Substrate | Silicon wafer with native oxide, glass slides | Any surface with available hydroxyl groups is suitable.[10] |

| Surface Activation | Piranha solution (3:1 H₂SO₄:H₂O₂) or UV/Ozone | Crucial for generating a high density of surface hydroxyl groups. Piranha solution is extremely corrosive and requires caution.[8][10] |

| Silane Concentration | 1-5% (v/v) in anhydrous solvent | Higher concentrations can lead to aggregation and multilayer formation.[10] |

| Solvent | Anhydrous Toluene or Ethanol | Anhydrous conditions are critical to prevent premature polymerization in the solution.[10] |

| Incubation Time | 1-24 hours | Time can be optimized based on desired layer density and quality.[7] |

| Curing / Baking | 110-120 °C for 30-60 minutes | Promotes the formation of stable siloxane bonds with the surface and between adjacent molecules.[8][10] |

Table 2: Typical Characterization Data for a Formed SAM

| Characterization Method | Expected Value | Significance |

|---|---|---|

| Ellipsometry | ~1.5 - 2.0 nm | Measures the thickness of the deposited monolayer.[10] |

| Water Contact Angle | 50-70° | Indicates the change in surface hydrophilicity due to the presence of the amino-terminated monolayer.[10] |

| XPS (N 1s peak) | Binding Energy ~400 eV | Confirms the presence of nitrogen from the amine group on the surface.[8] |

| AFM (RMS Roughness) | Low (typically < 1 nm) | A low root-mean-square (RMS) roughness indicates a smooth, uniform monolayer.[8] |

Experimental Protocols

Protocol for Surface Silanization and SAM Formation

This protocol provides a generalized method for functionalizing a silicon or glass substrate to create a uniform, amine-terminated surface.

Materials:

-

This compound

-

Substrates (e.g., silicon wafers, glass slides)

-

Anhydrous Toluene (or 95% Ethanol/5% Water)

-

Acetone, Isopropanol (reagent grade)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) or a UV/Ozone cleaner

-

Deionized water

-

Nitrogen gas supply

-

Oven capable of 120 °C

Methodology:

-

Substrate Cleaning: Thoroughly clean substrates by sonicating in acetone and then isopropanol for 15 minutes each. Rinse with deionized water and dry under a stream of nitrogen.

-

Surface Activation: To generate surface hydroxyl groups, either:

-

Piranha Etch (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE): Immerse substrates in freshly prepared Piranha solution for 30 minutes.[8]

-

UV/Ozone: Expose substrates to a UV/Ozone cleaner for 15-20 minutes.[8]

-

After activation, rinse extensively with deionized water and dry thoroughly with nitrogen.

-

-

Silane Deposition:

-

Prepare a 1% (v/v) solution of this compound in anhydrous toluene in an inert atmosphere (e.g., glovebox or under nitrogen).[2]

-

Immerse the clean, activated substrates in the silane solution. Seal the container and leave for 2-4 hours at room temperature.

-

-

Rinsing: Remove the substrates from the silane solution and rinse thoroughly with fresh toluene (2x) and then ethanol (2x) to remove any non-covalently bound (physisorbed) molecules.[11]

-

Curing: Dry the substrates under a nitrogen stream and then bake in an oven at 110-120 °C for 30-60 minutes.[8][10] This step drives the condensation reaction to form stable covalent bonds.

-

Final Rinse & Storage: Allow the substrates to cool, then sonicate briefly in ethanol to remove any remaining unbound oligomers. Dry with nitrogen and store in a clean, dry environment.

Protocol for Kinetic Analysis using In-Situ FTIR Spectroscopy

This protocol outlines a method to monitor the hydrolysis and condensation reactions in real-time.

Equipment:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Reaction vessel compatible with the ATR setup.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).[4] Prepare a separate water/ethanol solution.

-

Background Spectrum: Record a background spectrum of the pure solvent on the ATR crystal.

-

Initiate Reaction: Mix the silane and water solutions directly in the reaction vessel over the ATR crystal to initiate the reaction.

-

Data Acquisition: Immediately begin collecting FTIR spectra at regular time intervals.

-

Analysis: Monitor the change in absorbance of key vibrational bands over time:

-

Hydrolysis: Disappearance of Si-O-C stretching bands.

-

Silanol Formation: Appearance of Si-OH stretching bands.

-

Condensation: Growth of Si-O-Si stretching bands (often seen as broad peaks around 1013 cm⁻¹ for cyclic structures and 1107 cm⁻¹ for linear chains).[12]

-

-

Kinetic Modeling: Plot the normalized peak areas versus time to determine the reaction rates. The data for hydrolysis can often be fitted to pseudo-first-order kinetics if water is in large excess.[4]

Characterization of Modified Surfaces

Several analytical techniques are essential for confirming the successful formation and quality of the this compound monolayer.

-

Contact Angle Goniometry: Measures the surface wettability. A successful deposition of an amino-terminated SAM will result in a specific water contact angle (typically 50-70°), indicating a change from the highly hydrophilic activated substrate.[8][10]

-

X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface. The presence of Nitrogen (N 1s) and an increased Carbon (C 1s) signal relative to the Silicon (Si 2p) and Oxygen (O 1s) of the substrate confirms the presence of the aminosilane.[8][10]

-

Atomic Force Microscopy (AFM): Assesses the surface morphology and roughness. A high-quality SAM should result in a smooth, uniform surface with low RMS roughness.[8]

-

Ellipsometry: A non-destructive optical technique used to measure the thickness of the deposited film, which should correspond to the length of a single molecular layer.[10]

References

- 1. CAS 116821-45-5: this compound [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. uychem.com [uychem.com]

- 6. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. witschem.com [witschem.com]

- 10. benchchem.com [benchchem.com]

- 11. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Formation of 11-Aminoundecyltriethoxysilane Self-Assembled Monolayers on Silica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly process of 11-aminoundecyltriethoxysilane (AUTES) on silica surfaces. The formation of these self-assembled monolayers (SAMs) is a critical surface modification technique in fields ranging from biomedical devices to drug delivery, enabling the precise control of interfacial properties.[1] This document details the underlying chemical mechanisms, comprehensive experimental protocols, and key parameters influencing the quality of the resulting amino-terminated surfaces.

Core Principles of AUTES Self-Assembly

The covalent attachment of organosilanes like AUTES to a silica substrate, a process known as silanization, fundamentally alters the surface from hydrophilic to one defined by the properties of the organosilane.[1] The self-assembly of AUTES on silica is a multi-step process involving hydrolysis and condensation.

Initially, the ethoxy groups of the AUTES molecule undergo hydrolysis in the presence of water to form reactive silanol groups (-OH). This reaction can be catalyzed by acid or base.[2][3] Following hydrolysis, these silanol groups condense with the hydroxyl groups (Si-OH) present on the silica surface, forming stable covalent siloxane bonds (Si-O-Si).[4] Additionally, adjacent hydrolyzed AUTES molecules can react with each other, creating a cross-linked polysiloxane network on the substrate.[1][5] The long undecyl chain of AUTES facilitates the formation of a well-ordered monolayer through van der Waals interactions.[4]

Quantitative Parameters for SAM Formation

The quality and characteristics of the AUTES SAM are highly dependent on various experimental parameters. The following tables summarize key quantitative data for optimizing the self-assembly process.

Table 1: Key Experimental Parameters

| Parameter | Recommended Value | Notes |

| Silane Concentration | 1-5% (v/v) | Lower concentrations can lead to incomplete monolayers, while higher concentrations may result in multilayer formation.[4] |

| Solvent | Anhydrous Toluene or Ethanol | Anhydrous conditions are critical to prevent premature hydrolysis and polymerization of the silane in solution.[4] |

| Incubation Time | 30 minutes to 2 hours | Longer incubation times may not significantly improve monolayer quality.[4] |

| Incubation Temperature | Room Temperature (~20-25°C) | Elevated temperatures can accelerate deposition but may lead to disordered layers.[4] |

| Curing/Baking Temperature | 110-120°C | Curing promotes the formation of stable siloxane bonds.[4][5] |

| Curing/Baking Time | 30-60 minutes | Sufficient time is needed to drive the condensation reaction.[4][5] |

Table 2: Expected Characteristics of a High-Quality AUTES SAM

| Characteristic | Expected Value | Measurement Technique |

| Layer Thickness | ~1.5 - 2.0 nm | Ellipsometry[4] |

| Water Contact Angle | 50-70° | Contact Angle Goniometry[4] |

| Surface Composition | Presence of N and increased C signal | X-ray Photoelectron Spectroscopy (XPS)[4] |

| Surface Morphology | Smooth, uniform surface with low RMS roughness | Atomic Force Microscopy (AFM)[4] |

Detailed Experimental Protocols

This section provides a step-by-step methodology for the formation of a high-quality AUTES SAM on a silica substrate.

Substrate Cleaning and Activation

Thorough cleaning and activation of the silica substrate are crucial for achieving a uniform and stable monolayer. The primary goal is to remove organic contaminants and to generate a high density of surface hydroxyl (-OH) groups.

-

Sonication: Sonicate the silica substrates in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes, and finally in deionized water for 15 minutes.

-

Piranha Etch (Caution): Prepare a piranha solution by carefully and slowly adding one part of 30% hydrogen peroxide (H₂O₂) to three parts of concentrated sulfuric acid (H₂SO₄). Immerse the substrates in the piranha solution for 30 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

Oven Bake: Heat the substrates in an oven at 110-120°C for at least 30 minutes to remove any residual water.[6]

Silanization (SAM Deposition)

This procedure should be performed in a controlled environment to minimize water contamination.

-

Solution Preparation: In a clean, dry glass container, prepare a 1% (v/v) solution of AUTES in anhydrous toluene.[4]

-

Substrate Immersion: Immediately immerse the cleaned and dried substrates into the silane solution.[4] Seal the container to prevent solvent evaporation and contamination.

-

Incubation: Allow the self-assembly process to proceed for 1-2 hours at room temperature.[5]

Post-Deposition Rinsing and Curing

-

Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with anhydrous toluene to remove any non-covalently bound silane molecules.[4][5] Follow with a rinse in ethanol and then deionized water.

-

Drying: Dry the substrates again under a stream of nitrogen gas.[5]

-

Curing: Place the silanized substrates in an oven and bake at 110-120°C for 30-60 minutes.[4][5] This step promotes the formation of stable covalent bonds to the surface and cross-linking between adjacent molecules.[4]

Factors Influencing SAM Quality

The successful formation of a dense, well-ordered AUTES monolayer is contingent on the careful control of several interdependent factors. The interplay between these variables determines the final surface properties.

-

Water Content: The presence of trace amounts of water is essential for the hydrolysis of the ethoxy groups. However, excess water in the bulk solution can lead to premature polymerization and the formation of aggregates, resulting in a non-uniform, rough surface.[1]

-

Solvent: Anhydrous, non-polar solvents like toluene are commonly used to control the hydrolysis reaction. The choice of solvent can influence the solvation of the AUTES molecules and the resulting packing density of the monolayer.[4]

-

Concentration: The concentration of AUTES in the solution affects the rate of deposition and the final structure of the SAM. High concentrations can lead to the formation of multilayers, while very low concentrations may result in incomplete surface coverage.[4]

-

Temperature and Time: The kinetics of both the hydrolysis and condensation reactions are temperature-dependent. Room temperature is generally sufficient for deposition, while elevated temperatures during a post-deposition curing step are crucial for driving the condensation reactions to completion and enhancing the stability of the monolayer.[4]

-

Substrate Preparation: The cleanliness and the density of silanol groups on the silica surface are paramount. Inadequate cleaning or hydroxylation will result in a poorly formed and weakly attached monolayer.

By carefully controlling these parameters, researchers can reliably produce high-quality, amino-terminated surfaces for a wide array of applications in drug development, biosensing, and materials science.

References

Structural Analysis of 11-Aminoundecyltriethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural characteristics of 11-aminoundecyltriethoxysilane, a bifunctional organosilane crucial for surface modification and bioconjugation applications. This document outlines its chemical and physical properties, detailed spectroscopic data with interpretations, and standardized experimental protocols for its characterization.

Chemical Structure and Properties

This compound possesses a long undecyl (C11) hydrocarbon chain that separates a terminal primary amine group from a hydrolyzable triethoxysilyl group. This unique structure allows it to act as a molecular bridge between inorganic substrates and organic or biological molecules. The triethoxysilyl moiety facilitates covalent attachment to hydroxylated surfaces such as glass, silica, and metal oxides, while the terminal amine group provides a reactive site for further functionalization, for instance, with biomolecules in drug delivery systems.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₃₉NO₃Si |

| Molecular Weight | 333.59 g/mol [2] |

| CAS Number | 116821-45-5[2][3] |

| Appearance | Clear, colorless liquid[3] |

| Boiling Point | 110-115 °C at 0.02 mmHg[2] |

| Refractive Index | 1.4340-1.4420 @ 20°C[3] |

| Purity (GC) | ≥90.0%[3] |

Spectroscopic Analysis

The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. The expected chemical shifts are based on the analysis of its constituent functional groups.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -Si-O-CH₂ -CH₃ | ~3.8 | Quartet | 6H |

| -CH₂ -NH₂ | ~2.7 | Triplet | 2H |

| -Si-CH₂ - | ~0.6 | Triplet | 2H |

| -(CH₂)₉- (bulk) | ~1.2-1.6 | Multiplet | 18H |

| -Si-O-CH₂-CH₃ | ~1.2 | Triplet | 9H |

| -NH₂ | ~1.1 (variable) | Singlet (broad) | 2H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| -Si-O-C H₂-CH₃ | ~58 |

| -C H₂-NH₂ | ~42 |

| Alkyl Chain (-CH₂-) | ~23-34 |

| -Si-O-CH₂-C H₃ | ~18 |

| -Si-C H₂- | ~10 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3300-3400 | N-H stretch | Primary Amine (-NH₂) |

| ~2850-2930 | C-H stretch | Alkyl Chain (-CH₂-, -CH₃) |

| ~1590 | N-H bend | Primary Amine (-NH₂) |

| ~1080-1100 | Si-O-C stretch | Ethoxysilane |

| ~960 | Si-O-C stretch | Ethoxysilane |

| ~780 | Si-C stretch | Alkylsilane |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 333 | [M]⁺ | Molecular ion (low intensity) |

| 318 | [M-CH₃]⁺ | Loss of a methyl group |

| 288 | [M-OC₂H₅]⁺ | Loss of an ethoxy group |

| 135 | [Si(OC₂H₅)₃]⁺ | Triethoxysilyl cation |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible structural analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

Data Acquisition :

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. An extended acquisition time and a larger number of scans may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol

-

Sample Preparation : As a neat liquid, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the sample directly onto the ATR crystal.

-

Data Acquisition :

-

Record a background spectrum of the empty salt plates or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing : The sample spectrum is automatically ratioed against the background spectrum to yield the absorbance spectrum. Identify and label the characteristic absorption peaks.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed fragmentation with theoretical fragmentation pathways.

Application Workflow: Surface Functionalization

A primary application of this compound is the functionalization of surfaces to introduce primary amine groups. This workflow is critical in the development of biosensors, chromatography columns, and drug delivery vehicles.

Caption: Workflow for surface functionalization and subsequent bioconjugation.

The process begins with the thorough cleaning and activation of the inorganic substrate to generate surface hydroxyl groups.[1] The substrate is then treated with a solution of this compound, which undergoes hydrolysis to form reactive silanols. These silanols then condense with the surface hydroxyls, forming stable covalent siloxane bonds.[1] After rinsing and curing, a stable amine-terminated surface is obtained, which can be further modified, for example, by coupling carboxylic acid-containing biomolecules or drugs using standard bioconjugation chemistries.

References

Thermal Stability and Degradation of 11-Aminoundecyltriethoxysilane Coatings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation mechanisms of coatings derived from 11-aminoundecyltriethoxysilane. This long-chain aminosilane is pivotal for surface functionalization in diverse fields, including biomedical devices, biosensors, and drug delivery systems, where thermal stability is a critical performance parameter. While specific quantitative thermogravimetric data for this compound is not extensively available in peer-reviewed literature, this guide consolidates information from analogous short- and long-chain aminosilanes to provide a robust framework for understanding its thermal behavior. Detailed experimental protocols for key analytical techniques are provided, alongside a discussion of the degradation pathways.

Introduction

This compound is a bifunctional molecule widely used to form self-assembled monolayers (SAMs) on various substrates such as silica, glass, and metal oxides. The triethoxysilane group facilitates covalent attachment to hydroxylated surfaces, while the terminal amino group provides a reactive site for the immobilization of biomolecules or other functional moieties. The performance and reliability of devices functionalized with these coatings often depend on their ability to withstand thermal stresses encountered during manufacturing, sterilization, or operation. Understanding the thermal degradation behavior of these coatings is therefore essential for predicting their operational limits and ensuring long-term stability.

General Thermal Degradation Mechanisms of Aminosilane Coatings

The thermal degradation of a cured this compound coating, which exists as a cross-linked polysiloxane network on a substrate, is a multi-stage process. This process is typically investigated using thermogravimetric analysis (TGA), which monitors the mass of a sample as a function of temperature. The degradation generally proceeds as follows:

-

Initial Volatilization (50°C - 200°C): The initial weight loss observed at lower temperatures is typically attributed to the desorption of physically adsorbed water, residual solvents (e.g., ethanol from the hydrolysis reaction), and any unreacted, volatile silane monomers.

-

Decomposition of the Organic Moiety (200°C - 600°C): This is the primary degradation stage for the functional part of the silane. It involves the cleavage of the long undecyl-amino chain. This process includes the breaking of C-N, C-C, and Si-C bonds.[1] The specific temperature range for this degradation depends on the length of the alkyl chain and the overall structure of the silane layer.

-

Siloxane Network Degradation (>600°C): The inorganic silicon-oxygen (Si-O-Si) backbone of the coating is significantly more thermally stable than the organic functional group. The degradation of this network occurs at much higher temperatures and may not be complete even at temperatures exceeding 800°C.[1]

Quantitative Thermal Stability Data

While specific TGA data for this compound is limited, the following table summarizes TGA data for analogous aminosilane and long-chain alkylsilane coatings to provide a comparative baseline. The onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate are key parameters for quantifying thermal stability.

| Silane Compound | Substrate/Form | Tonset (°C) | Temperature of Max. Weight Loss (°C) | Atmosphere | Reference/Notes |

| 3-Aminopropyltriethoxysilane (APTES) | On Si | ~250 | - | Vacuum | Onset of thermal desorption.[2] |

| 3-Aminopropyltriethoxysilane (APTES) | Coated Nanoparticles | - | - | - | Significant weight loss between 250-600°C due to removal of chemically interacted silanes. |

| Octadecyltrimethoxysilane (ODTMS) | On planar Si | ~250 | - | Air | Complete decomposition around 400°C.[3] |

| Octadecyltrimethoxysilane (ODTMS) | On curved SiO2 | ~350 | - | Air | Complete decomposition around 600°C.[3] |

Note: The exact temperatures can vary based on factors such as the coating thickness, cross-linking density, heating rate, and the analysis atmosphere (e.g., inert vs. oxidative).

The enhanced thermal stability of long-chain alkylsilanes like ODTMS on curved surfaces suggests that the packing density and intermolecular van der Waals interactions play a significant role in the overall stability of the monolayer.[2][3]

Proposed Thermal Degradation Pathway

The degradation of the 11-aminoundecyl chain is a complex process involving radical chain reactions. The relative strength of the chemical bonds in the molecule influences the degradation pathway.

Table of Relevant Bond Dissociation Energies:

| Bond | Bond Dissociation Energy (kJ/mol) | Reference |

| C-C | ~346 | [1] |

| C-N | ~305 | [1] |

| Si-C | ~318 | [1] |

| Si-O | ~452 | [1] |

The C-N bond is the weakest in the organic chain, suggesting that its cleavage could be an initial step in the degradation process. The Si-C bond is slightly stronger, and the Si-O bond in the siloxane backbone is the strongest, explaining the high thermal stability of the inorganic part of the coating.

Caption: A diagram illustrating the proposed multi-stage thermal degradation pathway of a cured this compound coating.

Experimental Protocols

Surface Silanization with this compound

Objective: To prepare a functionalized surface with an aminosilane coating.

Materials:

-

This compound

-

Substrates (e.g., silicon wafers, glass slides)

-

Anhydrous toluene or ethanol

-

Acetone, Isopropanol (for cleaning)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) or UV/Ozone cleaner

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrates by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry the substrates under a stream of nitrogen.

-

Surface Activation: Activate the surface to generate hydroxyl groups. This can be achieved by treatment with a piranha solution for 10-15 minutes (handle with extreme caution in a fume hood) or by using a UV/Ozone cleaner. After activation, rinse the substrates extensively with deionized water and dry with a stream of nitrogen.

-

Silane Deposition: Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol. Immerse the cleaned and activated substrates in the silane solution for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent uncontrolled polymerization due to atmospheric moisture.

-

Rinsing: After immersion, remove the substrates from the silane solution and rinse them sequentially with the anhydrous solvent (toluene or ethanol) to remove any physisorbed silane molecules.

-

Curing: Cure the silane layer by baking the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of the aminosilane coating.

Instrumentation: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: If the coating is on a flat substrate, carefully scrape a small amount of the cured coating to obtain a powder sample. If the coating is on nanoparticles, the functionalized nanoparticles can be used directly.

-

TGA Measurement:

-

Place a known mass of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from room temperature to a final temperature (e.g., 800-1000°C) at a controlled heating rate (e.g., 10°C/min).

-

The measurement should be performed under a controlled atmosphere, typically an inert gas like nitrogen, to study the thermal degradation without oxidation.

-

-

Data Analysis: The output is a TGA curve, which plots the percentage of weight loss as a function of temperature. The first derivative of this curve (DTG curve) shows the rate of weight loss and can be used to identify the temperatures of maximum degradation rates for each stage.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the chemical bonds present in the coating before and after thermal treatment.

Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for surface analysis.

Procedure:

-

Initial Characterization: Acquire an FTIR spectrum of the as-prepared aminosilane coating.

-

Thermal Treatment: Heat the coated substrate to a desired temperature for a specific duration in a furnace or on a hot plate.

-

Post-Treatment Analysis: After cooling to room temperature, acquire another FTIR spectrum of the thermally treated coating.

-

Spectral Analysis: Compare the spectra before and after heating. Look for changes in the intensity or position of characteristic peaks, such as:

-

C-H stretching (alkyl chain): ~2850-2960 cm⁻¹

-

N-H bending (amine group): ~1590-1650 cm⁻¹

-

Si-O-Si stretching (siloxane network): ~1000-1100 cm⁻¹

-

Si-C stretching: ~1250 cm⁻¹ A decrease in the intensity of C-H and N-H peaks after heating indicates the degradation of the organic moiety.

-

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the elements on the surface of the coating before and after thermal degradation.

Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα).

Procedure:

-

Initial Analysis: Analyze the as-prepared coating to determine the initial elemental composition (C, N, Si, O) and the chemical states of these elements by acquiring high-resolution spectra of the C 1s, N 1s, Si 2p, and O 1s regions.

-

In-situ or Ex-situ Heating: The sample can be heated either inside the XPS chamber (in-situ) or in a separate furnace (ex-situ) to the desired degradation temperature.

-

Post-Heating Analysis: Acquire XPS spectra again after the thermal treatment.

-

Data Analysis: Compare the elemental ratios (e.g., N/Si, C/Si) before and after heating. A decrease in the N/Si and C/Si ratios indicates the loss of the organic part of the silane. High-resolution spectra can provide information about changes in the chemical bonding environment, such as the formation of silicon oxides.

Experimental and Logical Workflows

References

The Undecyl Chain: A Technical Guide to its Pivotal Role in Surface Modification for Research and Drug Development

An in-depth guide for researchers, scientists, and drug development professionals on the applications and underlying principles of undecyl chain-based surface modification.

The strategic modification of surfaces at the molecular level is a cornerstone of modern materials science, biomaterials engineering, and advanced drug delivery. Among the arsenal of chemical moieties utilized for these modifications, the undecyl chain (a C11 alkyl chain) holds a significant position. Its length strikes a critical balance, providing sufficient van der Waals forces for the formation of stable, ordered self-assembled monolayers (SAMs) while retaining a degree of flexibility. This guide delves into the fundamental role of the undecyl chain in tailoring surface properties, with a focus on its application in research and the development of sophisticated drug delivery systems.

The Undecyl Chain in Self-Assembled Monolayers (SAMs)

The primary role of the undecyl chain in surface modification is as a building block for self-assembled monolayers (SAMs). SAMs are highly ordered molecular assemblies that spontaneously form on a substrate.[1] The undecyl chain typically constitutes the "tail" of the molecules that form the SAM, providing a hydrophobic barrier and a defined thickness to the surface coating.

Influence on Surface Properties

The length of the alkyl chain is a critical determinant of the properties of the resulting SAM. Longer chains, such as the undecyl and dodecyl chains, lead to more ordered and densely packed monolayers due to increased van der Waals interactions between adjacent molecules.[2] This enhanced lateral interaction contributes to the overall stability and robustness of the SAM. In contrast, shorter alkyl chains may form less ordered and more dynamic monolayers.[2]

The terminal group of the undecyl chain can be functionalized to impart specific chemical properties to the surface. For instance, a simple methyl-terminated undecyl chain creates a highly hydrophobic surface.[3] Conversely, terminating the chain with a hydrophilic group, such as a hydroxyl or carboxyl group, can render the surface more wettable.[3] This ability to tune surface wettability is crucial for a wide range of applications, from controlling protein adsorption to directing cell adhesion.

Quantitative Data on Undecyl-Modified Surfaces

The following tables summarize key quantitative data for surfaces modified with undecyl chains and other alkyl chains for comparison. This data is essential for selecting the appropriate surface modification strategy for a given application.

| Surface Modification | Substrate | Water Contact Angle (°) | Reference |

| Undecylenic Acid | Silicon | Becomes hydrophobic | [4] |

| Undecyltrichlorosilane | Silicon Dioxide | ~110 | [5] |

| Methyl-terminated SAMs | Glass/Silicon Wafers | Hydrophobic | [3] |

| Amine-terminated SAMs | Glass/Silicon Wafers | Moderately wettable | [3] |

| Carboxyl-terminated SAMs | Glass/Silicon Wafers | Moderately wettable | [3] |

| Hydroxyl-terminated SAMs | Glass/Silicon Wafers | Wettable | [3] |

Table 1: Water Contact Angles of Various Alkyl Chain-Modified Surfaces.

| Surface Modification | Substrate | Film Thickness (nm) | RMS Roughness (Å) | Reference |

| Octadecyltrichlorosilane (OTS) | SiO2 | 2.6 ± 0.2 | 1.0 | [6] |

| Undecanethiol | Gold | - | - | [7] |

| Alkylsiloxane SAMs | Amorphous SiO2 | - | - | [7] |

Table 2: Thickness and Roughness of Self-Assembled Monolayers.

Experimental Protocols for Surface Modification

Detailed and reproducible experimental protocols are critical for achieving consistent and reliable surface modifications. The following sections provide methodologies for key experiments involving undecyl chains.

Formation of Undecylenic Acid Monolayer on Silicon

This protocol describes the formation of a hydrophobic monolayer on a silicon substrate using undecylenic acid.

Materials:

-

Silicon wafers

-

40% Ammonium Fluoride (NH4F)

-

Undecylenic acid

-

TEMPO-C10 (catalyst)

-

Hexane, Acetone, Methanol, Dichloromethane (anhydrous)

-

Schlenk flask

-

Inert atmosphere glovebox (N2 or Ar)

Procedure:

-

Substrate Cleaning: Clean the silicon wafers using a standard procedure (e.g., RCA-1 clean).

-

Hydrogen Termination: To create a hydrogen-terminated surface, immerse the silicon wafers in a 40% NH4F solution under an argon purge for 20 minutes. The surface should become hydrophobic.[4]

-

Monolayer Formation: Immediately transfer the wafers into an inert atmosphere glovebox. Immerse the hydrogen-terminated silicon wafers in a neat solution of undecylenic acid containing 0.1 mol% TEMPO-C10 in a sealed Schlenk flask. Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere.[4]

-

Rinsing and Drying: After 24 hours, remove the wafers and rinse them thoroughly with hexane, acetone, and methanol. Sonicate the wafers twice for 3 minutes in fresh dichloromethane for each sonication. Dry the modified wafers under a stream of nitrogen.[4]

Characterization of Modified Surfaces

X-ray Photoelectron Spectroscopy (XPS):

-

Objective: To confirm the elemental composition and chemical states on the modified surface.

-

Procedure:

-

Mount the modified silicon wafer on the sample holder.

-

Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Acquire a survey scan to identify the elements present (typically Carbon, Oxygen, and Silicon).

-

Acquire high-resolution scans for the C 1s, O 1s, and Si 2p regions to determine chemical bonding states.[4]

-

Water Contact Angle Goniometry:

-

Objective: To assess the hydrophobicity of the modified surface.

-

Procedure:

-

Place the modified wafer on the goniometer stage.

-

Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.

-

Capture an image of the droplet and use the instrument's software to measure the contact angle.

-

Perform measurements at multiple locations to assess uniformity.[4]

-

Visualizing Workflows and Pathways

Diagrams are invaluable tools for understanding complex experimental workflows and biological signaling pathways.

Caption: Workflow for surface modification with an undecyl-based SAM and subsequent characterization.

Role in Drug Development and Biomaterials

The ability of the undecyl chain to create well-defined, hydrophobic surfaces has significant implications for drug development and biomaterials science.

Nanoparticle Functionalization for Drug Delivery

The hydrophobic nature of the undecyl chain can be harnessed to functionalize nanoparticles for drug delivery.[8] The undecyl chain can act as a lipid-like tail, enabling the nanoparticle to interact with and traverse cell membranes. Furthermore, the terminal end of the chain can be conjugated with targeting ligands to direct the nanoparticle to specific cells or tissues.

Caption: Functionalization of a nanoparticle with undecyl chains for targeted drug delivery.

Modulation of Cellular Interactions

The surface properties of biomaterials, largely dictated by modifications like those involving the undecyl chain, play a crucial role in determining cellular responses such as adhesion, proliferation, and differentiation. Hydrophobic surfaces, such as those created by undecyl-terminated SAMs, can influence protein adsorption, which in turn mediates cell adhesion through integrin receptors.[9][10]

Integrins are transmembrane receptors that, upon binding to the extracellular matrix (or adsorbed proteins on a biomaterial surface), trigger intracellular signaling cascades that regulate cell behavior.[9] The hydrophobicity of the surface can affect the conformation of adsorbed proteins, thereby exposing different binding sites for integrins and modulating the subsequent signaling pathways.

Caption: Integrin-mediated signaling pathway initiated by cell adhesion to a hydrophobic, undecyl-modified surface.

References

- 1. researchgate.net [researchgate.net]

- 2. uhsystem.edu [uhsystem.edu]

- 3. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Using Surface Hydrophobicity Together with Empirical Potentials to Identify Protein-Protein Binding Sites. Application to the Interactions of E-cadherins - PMC [pmc.ncbi.nlm.nih.gov]

11-Aminoundecyltriethoxysilane reaction kinetics in solution

An In-depth Technical Guide on the Reaction Kinetics of 11-Aminoundecyltriethoxysilane in Solution

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of this compound in solution. As a bifunctional molecule, its utility in surface modification, nanoparticle functionalization, and bioconjugation is critically dependent on understanding and controlling its two primary chemical transformations: hydrolysis and condensation.[1] This document details these reaction pathways, the key factors influencing their rates, quantitative data from related compounds, and standardized protocols for kinetic analysis.

Core Reaction Mechanisms: Hydrolysis and Condensation

The utility of this compound as a coupling agent is derived from the reactivity of its triethoxysilyl group. The overall process occurs in two principal, sequential steps:

-

Hydrolysis: In the presence of water, the three ethoxy groups (-OCH₂CH₃) are replaced by hydroxyl groups (-OH), forming a reactive silanetriol intermediate (R-Si(OH)₃) and releasing ethanol as a byproduct. This reaction is often the rate-determining step.

-

Condensation: The newly formed silanol groups are highly reactive and can condense with other silanols to form stable siloxane bridges (Si-O-Si). This can occur between silane molecules in solution (leading to oligomerization or polymerization) or with hydroxyl groups present on a substrate surface (leading to covalent attachment).[1]

These reactions rarely proceed to completion in a perfectly linear fashion; they are a complex series of equilibria involving partially hydrolyzed species and various condensed structures.[2]

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are not intrinsic properties but are heavily influenced by several experimental parameters.[3][4] Control over these factors is essential for achieving reproducible results, whether for creating well-defined self-assembled monolayers or functionalizing nanoparticles.

Effect of pH

The pH of the solution is the most critical factor governing silane reactivity.[5] The reaction can be catalyzed by either acid or base.[6]

-

Acidic Conditions (pH 3-5): Hydrolysis is generally accelerated, while the condensation rate is slower. This is because the silanol groups are protonated, making them less nucleophilic and thus less likely to attack another silicon atom. These conditions are often ideal for preparing silane solutions, as they promote the formation of the reactive silanol monomers while minimizing premature self-condensation (gelling) in the solution.[5]

-

Neutral to Mildly Basic Conditions (pH 7-8): In this range, both hydrolysis and condensation proceed at considerable rates. The terminal amine group of the silane can act as an internal base catalyst, accelerating the reaction.[5][7]

-

Basic Conditions (pH > 8): Condensation is significantly accelerated due to the formation of highly reactive deprotonated silanolate anions (Si-O⁻). This can lead to rapid polymerization of the silane, potentially resulting in the formation of aggregates in solution and thicker, less organized multilayers on surfaces.[5]

Solvent System

The choice of solvent affects silane solubility and can directly participate in the reaction.

-

Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen bond with and stabilize reaction intermediates. The presence of an alcohol like ethanol can delay the hydrolysis reaction compared to a purely aqueous medium.[8][9] A common solvent system for silanization is 95% ethanol / 5% water, where the water initiates hydrolysis.[1]

-

Aprotic Solvents (e.g., Toluene, Hexane): These are often used for anhydrous deposition to form well-ordered monolayers. In such cases, surface-adsorbed water is typically relied upon to initiate hydrolysis at the substrate interface. Reactions in non-polar solvents like hexane can be faster than in polar aprotic solvents like THF, as THF can compete for hydrogen bonding sites.[10][11]

Concentration and Water/Silane Ratio

The concentration of both the silane and water significantly impacts the kinetics.

-

Silane Concentration: Higher silane concentrations generally increase the rate of condensation due to the higher probability of intermolecular collisions.[9]

-

Water/Silane Ratio (R): This ratio is a key parameter in sol-gel chemistry. A stoichiometric amount of water (R=3) is required to fully hydrolyze the triethoxysilane. Sub-stoichiometric amounts of water will result in incomplete hydrolysis, while a large excess of water will drive the hydrolysis equilibrium toward the silanetriol product.[3][9]

Temperature

As with most chemical reactions, higher temperatures typically increase the rates of both hydrolysis and condensation by increasing the kinetic energy of the reacting molecules.[4] However, for some aminosilanes, the reaction kinetics can exhibit complex behavior where very high temperatures may decrease the rate by hindering the formation of essential pre-reaction complexes.[11]

Quantitative Kinetic Data

Precise kinetic data for this compound is not widely published. The tables below summarize qualitative trends and quantitative data for closely related aminosilane compounds to provide a comparative framework.

Table 1: Summary of pH Effects on Aminosilane Reaction Steps

| pH Range | Hydrolysis Rate | Condensation Rate | Dominant Outcome & Notes | Reference(s) |

|---|---|---|---|---|

| Acidic (3-5) | Accelerated | Slow | Formation of stable silanol solution; minimizes premature gelling. | [5] |

| Neutral (7-8) | Moderate-Fast | Moderate | Balanced reaction; amine group may act as an internal catalyst. | [5][7] |

| Basic (>8) | Fast | Very Fast | Rapid polymerization/aggregation; potential for disordered multilayers. |[5] |

Table 2: General Kinetic Parameters for Alkoxysilane Hydrolysis

| Parameter | Value Range | Conditions | Silane Type | Reference(s) |

|---|---|---|---|---|

| Reaction Order | Pseudo-first-order | With respect to silane concentration | General Alkoxysilanes | [3] |

| Activation Energy | 11 - 16 kcal/mol | Acidic medium | General Alkoxysilanes | [3] |

| Activation Energy | ~6 kcal/mol | Basic medium | General Alkoxysilanes | [3] |

| Relative Rate | Methoxy > Ethoxy | Hydrolysis rate is 6-10x faster for methoxysilanes than ethoxysilanes. | General Alkoxysilanes |[2] |

Note: The data in Table 2 is for general alkoxysilanes and serves as an estimate. Specific values for this compound will vary.

Experimental Protocols for Kinetic Analysis

Studying the reaction kinetics of silanes in solution requires techniques that can distinguish between the various hydrolyzed and condensed silicon species over time. In-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful methods for this purpose.

Key Analytical Techniques

-

²⁹Si NMR Spectroscopy: This is the most definitive technique. It can resolve distinct signals for the unhydrolyzed silane (T⁰), species with one hydrolyzed bond (T¹), two hydrolyzed bonds (T²), and fully hydrolyzed and condensed species (T³).[12] By integrating these peaks over time, one can directly measure the concentration of each species.

-

FT-IR Spectroscopy: This method can track the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.[8] While less quantitative than NMR, it is often more accessible.

Generalized Protocol for ²⁹Si NMR Kinetic Study

-

Solution Preparation: Prepare a stock solution of this compound in the chosen deuterated solvent (e.g., ethanol-d₆). Prepare a separate aqueous component (D₂O) buffered to the desired pH.

-

Reaction Initiation: Cool both solutions to the desired reaction temperature in an NMR tube. Initiate the reaction by adding the aqueous component to the silane solution, vortexing briefly to ensure homogeneity.

-

Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ²⁹Si NMR spectra at regular time intervals (e.g., every 5-10 minutes initially, with longer intervals as the reaction slows).

-

Spectral Analysis: Process the spectra and integrate the relevant peaks corresponding to T⁰, T¹, T², and T³ species.

-

Kinetic Modeling: Plot the concentration of each species as a function of time. Fit this data to appropriate kinetic models (e.g., first-order, second-order) to extract the rate constants for hydrolysis and condensation steps.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. gelest.com [gelest.com]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 9. mdpi.com [mdpi.com]

- 10. Kinetics and computational studies of an aminosilane reaction with a silsesquioxane silanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

literature review of aminosilane coupling agents

An In-depth Technical Guide to Aminosilane Coupling Agents for Researchers, Scientists, and Drug Development Professionals.

Introduction

Aminosilane coupling agents are a class of organosilane compounds that serve as indispensable molecular bridges in materials science, biotechnology, and pharmaceutical development.[1][2] Their bifunctional nature allows them to chemically bond inorganic materials (like glass, silica, and metal oxides) to organic polymers and biomolecules.[3][4] This unique capability is crucial for a wide array of applications, from enhancing the mechanical strength of composite materials to functionalizing surfaces for drug delivery systems, biosensors, and diagnostic microarrays.[5][6][7]

This guide provides a comprehensive technical overview of aminosilane coupling agents, focusing on their core chemistry, detailed experimental protocols for surface modification, methods for characterization, and critical applications relevant to researchers and drug development professionals.

Core Chemistry and Mechanism of Action

The fundamental structure of an aminosilane coupling agent is given by the general formula R-Si-(X)₃, where 'R' is an amino-functional organic group, and 'X' is a hydrolyzable group, typically an alkoxy group (e.g., methoxy or ethoxy).[3] This dual-functionality allows the agent to act as a molecular link between inorganic and organic materials.

The coupling mechanism involves a two-step process:

-

Hydrolysis: The alkoxy groups (Si-OR) react with water to form reactive silanol groups (Si-OH). This reaction can be catalyzed by the amine functionality present in the molecule.[8][9] Methoxy groups generally hydrolyze more rapidly than ethoxy groups.[7]

-

Condensation: The newly formed silanol groups condense with hydroxyl groups present on the surface of an inorganic substrate (like silica, glass, or metal oxides), forming stable, covalent siloxane bonds (Si-O-Substrate).[3] The silanol groups can also condense with each other, forming a cross-linked polysiloxane network on the surface.[8]

The 'R' group, which contains a primary or secondary amine, is oriented away from the surface and is available to react or interact with an organic matrix, such as a polymer, a drug molecule, or a biomolecule.[3] This creates a durable and stable interface between the two disparate materials.

Common Aminosilane Coupling Agents

While many aminosilanes exist, a few are predominantly used in research and development due to their reactivity and commercial availability. (3-Aminopropyl)triethoxysilane (APTES) is one of the most widely used aminosilanes.[8][10] The choice of silane can significantly affect the stability and characteristics of the resulting surface layer.[5]

| Aminosilane | Abbreviation | Chemical Structure | Key Features |

| (3-Aminopropyl)triethoxysilane | APTES | H₂N(CH₂)₃Si(OC₂H₅)₃ | Most common; tri-functional alkoxy groups allow for cross-linking and multilayer formation.[8] |

| (3-Aminopropyl)dimethylethoxysilane | APDMES | H₂N(CH₂)₃Si(CH₃)₂(OC₂H₅) | Mono-functional alkoxy group; tends to form more controlled monolayers.[8] |

| N-(6-aminohexyl)aminomethyltriethoxysilane | AHAMTES | H₂N(CH₂)₆NH(CH₂)Si(OC₂H₅)₃ | Longer alkyl chain can improve hydrolytic stability of the silane layer.[8] |

| 3-Aminopropylsilatrane | - | N(CH₂CH₂O)₃Si(CH₂)₃NH₂ | Caged structure allows for more controlled hydrolysis, leading to uniform monolayers.[11] |

Experimental Protocols

Achieving a uniform and stable aminosilane monolayer is critical for subsequent functionalization steps.[5] Both vapor-phase and solution-phase deposition methods are common, with vapor deposition often preferred for producing highly uniform and reproducible monolayers.[5][8]

Protocol: Vapor Phase Deposition of APTES

This protocol describes the deposition of an aminosilane monolayer onto a silica-based substrate (e.g., glass slide, silicon wafer).

Materials:

-

Substrate (e.g., silicon wafer, glass slide)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and explosive oxidant)

-

Deionized (DI) water

-

Anhydrous toluene

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Vacuum oven or Schlenk flask setup

-

Nitrogen gas source

Methodology:

-

Substrate Cleaning and Hydroxylation:

-

Immerse the substrate in freshly prepared Piranha solution for 15-30 minutes. This step cleans organic residues and hydroxylates the surface, creating Si-OH groups necessary for silanization.[5][10]

-

Rinse the substrate thoroughly with copious amounts of DI water.

-

Dry the substrate completely under a stream of high-purity nitrogen gas.[10]

-

-

Silanization Setup:

-

Place the cleaned, dried substrate inside a vacuum chamber or Schlenk flask.

-

Place a small, open vial containing a few drops of APTES in the chamber, ensuring it does not touch the substrate.

-

Evacuate the chamber to remove air and moisture.

-

Backfill the chamber with dry nitrogen gas to create an inert atmosphere.[5]

-

-

Deposition:

-

Heat the chamber to 70-90°C and maintain this temperature for 1-24 hours. The elevated temperature increases the vapor pressure of the aminosilane, facilitating its deposition onto the substrate surface.[5][8] The optimal time and temperature depend on the specific aminosilane and desired layer density.

-

-

Post-Deposition Treatment:

-

Remove the substrate from the chamber and immediately rinse it with anhydrous toluene to remove any non-covalently bonded (physisorbed) silane molecules.[5][10]

-

Cure the substrate in an oven at 110°C for 15-30 minutes. This step drives the condensation reaction, promoting the formation of stable, covalent siloxane bonds between the silane and the substrate.[5]

-

Characterization and Quantitative Data

The quality of the aminosilane layer is assessed using various surface analytical techniques. The data obtained helps in optimizing the deposition process and ensuring reproducibility.

| Characterization Technique | Information Obtained | Typical Values for Aminosilane Layers |

| Contact Angle Goniometry | Surface hydrophilicity/hydrophobicity. A successful silanization increases the contact angle from <10° (clean silica) to 45-60°.[12] | Clean SiO₂: <10°APTES Layer: 45-60°[12] |

| Spectroscopic Ellipsometry | Precise measurement of layer thickness. | Monolayer thickness is typically 7-10 Å.[13] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. Confirms the presence of nitrogen (from the amine group) and silicon.[13][14] | Surface N content for a monolayer is ~1.5-2.0 atom%.[13] Areic density of 2-4 molecules per nm² has been reported.[15] |

| Atomic Force Microscopy (AFM) | Surface topography and roughness. Vapor deposition typically yields very smooth films. | Average surface roughness: 0.12-0.26 nm.[12][14] |

Applications in Drug Development

Aminosilane-functionalized surfaces are a cornerstone of modern biomedical and pharmaceutical research. Their ability to present reactive amine groups makes them an ideal platform for conjugating a wide range of molecules.

-

Targeted Drug Delivery: Nanoparticles (e.g., magnetic iron oxide or silica) can be coated with aminosilanes.[16] The amine groups then serve as attachment points for targeting ligands (e.g., antibodies) and therapeutic drug molecules, creating sophisticated drug delivery vehicles.[17][18]

-

Biomolecule Immobilization: Aminosilanes are used to functionalize surfaces like glass slides for microarrays or gold nanoparticles for biosensors.[6] The amine groups can be used to covalently attach proteins, DNA, or antibodies for diagnostic and research applications.[5][10]

-

Improving Biocompatibility: An aminosilane coating can improve the biocompatibility of materials, such as silica-coated nanoparticles, by modifying the surface chemistry and reducing cytotoxicity.[17]

Stability and Performance Considerations

A significant challenge for aminosilane-functionalized surfaces, particularly in biological applications, is their hydrolytic stability. The very amine group that catalyzes the formation of siloxane bonds can also catalyze their hydrolysis (detachment) in aqueous environments.[8]

Factors influencing stability include:

-

Silane Structure: Silanes with longer alkyl chains between the amine and the silicon atom (e.g., AHAMTES) can exhibit greater hydrolytic stability.[8]

-

Deposition Conditions: Layers prepared in anhydrous solvents at elevated temperatures are generally denser and more stable than those prepared at room temperature or from the vapor phase.[8]

-

Curing: Proper thermal curing is essential to ensure the formation of a robust, cross-linked siloxane network that is more resistant to hydrolysis.[5]

Researchers must consider the intended application's environment (e.g., pH, temperature, exposure time to aqueous media) and optimize the silanization process accordingly to ensure the longevity of the functional surface.[8][12]

References

- 1. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]

- 2. Amino Silane | Product Category | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 3. chemsilicone.com [chemsilicone.com]

- 4. ecrosile.com [ecrosile.com]

- 5. benchchem.com [benchchem.com]

- 6. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 8. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative study of different aminosilane coupling agents for modification of carbon fibers/waste paper fiber/polyvinyl alcohol composite films | CoLab [colab.ws]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lehigh.edu [lehigh.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Monolayer grafting of aminosilane on magnetic nanoparticles: An efficient approach for targeted drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enhanced cellular uptake of aminosilane-coated superparamagnetic iron oxide nanoparticles in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Creating Amine-Terminated Self-Assembled Monolayers (SAMs)

For Researchers, Scientists, and Drug Development Professionals

Introduction